
2-异丙基-4-溴-1-茚满酮
描述
“2-Isopropyl-4-bromo-1-indanone” is a derivative of “4-Bromo-1-indanone”, which is a halogenated indanone . The molecular formula of “4-Bromo-1-indanone” is C9H7BrO . The “2-Isopropyl” group in “2-Isopropyl-4-bromo-1-indanone” indicates that an isopropyl group is attached to the 2nd carbon of the indanone ring .
Synthesis Analysis
The synthesis of “2-Isopropyl-4-bromo-1-indanone” could potentially be achieved by modifying the synthesis process of “4-Bromo-1-indanone”. The synthesis of “4-Bromo-1-indanone” involves bromination of 1-indanone . A similar process could be used to synthesize “2-Isopropyl-4-bromo-1-indanone”, with an additional step to attach the isopropyl group .Molecular Structure Analysis
The molecular structure of “2-Isopropyl-4-bromo-1-indanone” would be similar to that of “4-Bromo-1-indanone”, with an isopropyl group attached to the 2nd carbon of the indanone ring . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “2-Isopropyl-4-bromo-1-indanone” would depend on the specific conditions and reagents used. As a brominated indanone, it could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Isopropyl-4-bromo-1-indanone” would be similar to those of “4-Bromo-1-indanone”. For example, “4-Bromo-1-indanone” is a crystalline powder with a melting point of 94°C to 98°C . The properties of “2-Isopropyl-4-bromo-1-indanone” could be slightly different due to the presence of the isopropyl group .科学研究应用
晶体中的工程反应
1,1,3,3-四取代 2-茚满酮的光化学反应性突出了使用此类化合物进行晶体中反应工程的潜力。研究发现,取代模式的变化显着影响溶液和固态中的反应性,揭示了自由基稳定化效应和分子内猝灭机制之间的复杂平衡。这些发现为设计高选择性和特异性的固态反应开辟了途径,这可能有利于合成应用 (Ng, Yang, & Garcia‐Garibay, 2002).
合成应用和不对称合成
2-异丙基-4-溴-1-茚满酮在复杂有机分子的合成中充当前体,展示了其在不对称合成和形成具有多个手性中心的分子中的用途。例如,它在通过恶硼烷酯催化不对称还原轻松合成茚满氧化物和茚满醇衍生物中的作用展示了其在有机合成中的多功能性 (Choi & Cho, 2001)。类似地,它通过氨基催化不对称 Diels-Alder 反应转化为具有多个手性中心的高度稠合茚满产物进一步说明了其在构建复杂分子结构中的潜力 (Jia, Jiang, Zhou, Dong, & Chen, 2013).
新型配体和聚合催化剂的开发
2-异丙基-4-溴-1-茚满酮的多功能性扩展到新型烯烃聚合配体和催化剂的开发。相关茚满衍生物的交叉偶联反应已被用于合成锆基聚合催化剂的新型配体,展示了该化合物在材料科学和催化中的用途 (Lebedev et al., 2009).
纳米结构前体
该化合物还作为新型碳纳米结构合成的前体而得到应用。例如,由 4-溴-1-茚满酮合成的篮状烃,用作碳纳米管的端盖模板的前体,说明了其在纳米技术领域的潜力 (Cui, Akhmedov, Petersen, & Wang, 2010).
作用机制
安全和危害
The safety and hazards of “2-Isopropyl-4-bromo-1-indanone” would likely be similar to those of “4-Bromo-1-indanone”. For example, “4-Bromo-1-indanone” can cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation .
属性
IUPAC Name |
4-bromo-2-propan-2-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQLWXVSZYABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C1=O)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dimethylphenyl)-3-(ethylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3296141.png)
![8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296150.png)
![8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296158.png)
![3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3296165.png)
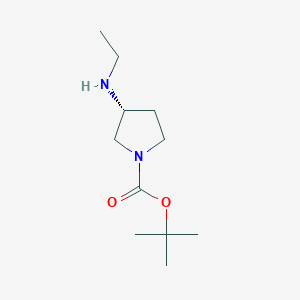
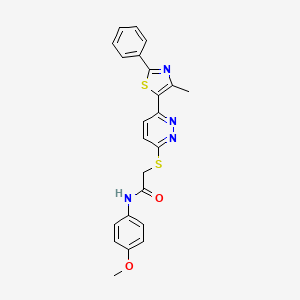
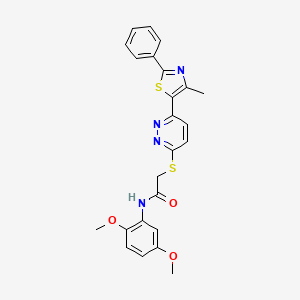
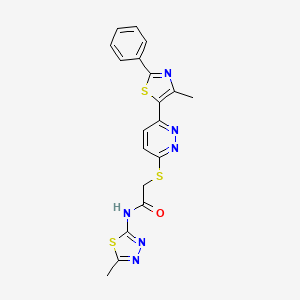
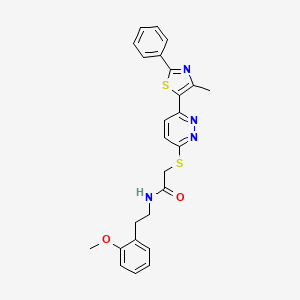
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296206.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296213.png)

![2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3296243.png)
![6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3296248.png)